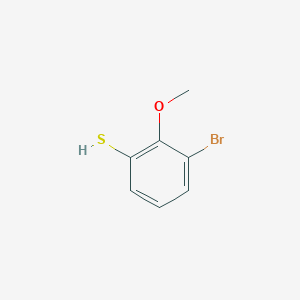
3-Bromo-2-methoxybenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methoxybenzenethiol is a chemical compound with the molecular formula C7H7BrOS . It has a molecular weight of 219.1 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxybenzenethiol consists of a benzene ring substituted with a bromo group, a methoxy group, and a thiol group . The exact spatial arrangement of these groups would depend on the specific synthesis method used.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Resorcinols : 3-Bromo-2-methoxybenzenethiol is used in the synthesis of resorcinols. For example, Konishi et al. (1999) demonstrated the synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols using related bromobenzenes (Konishi et al., 1999).
Marine Algae Derivatives : Xu et al. (2003) isolated compounds from marine algae, including bromophenols related to 3-Bromo-2-methoxybenzenethiol, demonstrating its relevance in marine biology and potential antibacterial properties (Xu et al., 2003).
Organohalogens in the Environment : Führer and Ballschmiter (1998) studied the presence of halogenated methoxybenzenes, related to 3-Bromo-2-methoxybenzenethiol, in the marine troposphere, highlighting its environmental significance (Führer & Ballschmiter, 1998).
Photovoltaic and Electronic Applications
- Polymer Solar Cells : Jin et al. (2016) explored the use of derivatives of 3-Bromo-2-methoxybenzenethiol in polymer solar cells, indicating its potential in renewable energy technology (Jin et al., 2016).
Pharmacological and Biological Studies
- Antioxidant Activity in Algae : Li et al. (2011) identified bromophenols, structurally related to 3-Bromo-2-methoxybenzenethiol, in marine algae, with strong antioxidant activities, suggesting potential health benefits (Li et al., 2011).
Other Chemical Transformations
Functionalized Alkoxyamines : Miura et al. (1999) synthesized functionalized alkoxyamines using bromophenyl derivatives like 3-Bromo-2-methoxybenzenethiol, showing its utility in advanced organic synthesis (Miura et al., 1999).
Hyperbranched Polyethers Synthesis : Uhrich et al. (1992) utilized bromobenzenes similar to 3-Bromo-2-methoxybenzenethiol in the synthesis of hyperbranched polyethers, a crucial material in polymer science (Uhrich et al., 1992).
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of aromatic compounds .
Mode of Action
The mode of action of 3-Bromo-2-methoxybenzenethiol is likely to involve electrophilic aromatic substitution . In this process, the bromine atom in the compound may act as an electrophile, interacting with electron-rich aromatic systems in its targets. This interaction can lead to changes in the target’s structure and function .
Biochemical Pathways
It’s plausible that it could influence pathways involving the metabolism of aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Its molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of 3-Bromo-2-methoxybenzenethiol’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential mode of action, it could cause structural changes in its targets, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Bromo-2-methoxybenzenethiol. For instance, certain conditions might enhance or inhibit its interactions with its targets .
Eigenschaften
IUPAC Name |
3-bromo-2-methoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-9-7-5(8)3-2-4-6(7)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAMDVGYOBNCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxybenzenethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)
![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)

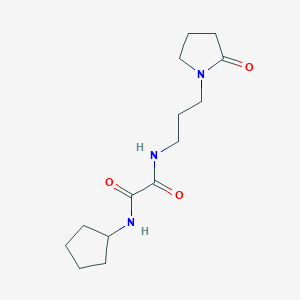
![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)
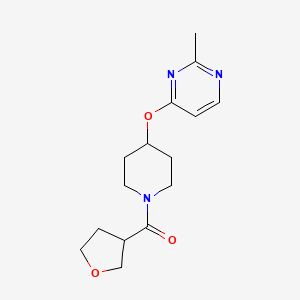
![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)

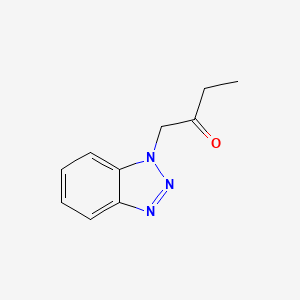

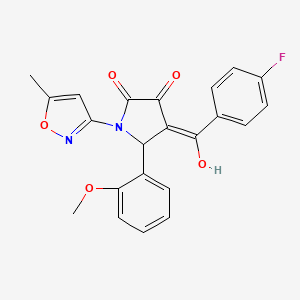
![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)